1-(2,3-Dihydro-1H-inden-4-yl)ethanamine

Chiral Resolution Enantioselective Synthesis Analytical Standards

1-(2,3-Dihydro-1H-inden-4-yl)ethanamine is a chiral primary amine characterized by a 2,3-dihydro-1H-indene (indane) core with an ethanamine group at the 4-position. Its molecular formula is C₁₁H₁₅N with a molecular weight of 161.24 g/mol.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B11919200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1H-inden-4-yl)ethanamine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1CCC2)N
InChIInChI=1S/C11H15N/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2,4,6,8H,3,5,7,12H2,1H3
InChIKeyNTFRABUEOUYTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dihydro-1H-inden-4-yl)ethanamine: Indane Scaffold Identity and Chiral Amine Procurement


1-(2,3-Dihydro-1H-inden-4-yl)ethanamine is a chiral primary amine characterized by a 2,3-dihydro-1H-indene (indane) core with an ethanamine group at the 4-position . Its molecular formula is C₁₁H₁₅N with a molecular weight of 161.24 g/mol . The compound exists as both the racemate (CAS: 1337642-45-1) and as isolated (R)- and (S)-enantiomers (CAS: 1259614-38-4 and 1259910-50-3, respectively), each with distinct physicochemical and potential biological properties . This bicyclic scaffold is a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and neurological agents [1].

Why Generic Substitution of 1-(2,3-Dihydro-1H-inden-4-yl)ethanamine Fails in Critical Research


Direct substitution of 1-(2,3-dihydro-1H-inden-4-yl)ethanamine with its structural isomers (e.g., 5-yl regioisomer) or non-chiral analogs is scientifically invalid due to the compound's unique steric and electronic profile. The precise positioning of the ethanamine group on the indane ring dictates its ability to engage in specific hydrogen-bonding networks within biological targets [1]. Furthermore, the compound's chiral center at the α-carbon mandates the use of enantiomerically pure forms for reproducible structure-activity relationship (SAR) studies, as demonstrated by the differential pharmacological outcomes observed in related chiral indane-based TRPV1 modulators and kinase inhibitors [2]. Using a racemic mixture or an incorrect regioisomer will introduce confounding variables in both synthesis and biological assays, compromising data integrity and increasing the risk of project failure.

Quantitative Differentiation of 1-(2,3-Dihydro-1H-inden-4-yl)ethanamine: Head-to-Head Evidence for Scientific Selection


Enantiomeric Purity and Chiral Resolution: (R)- vs. (S)- vs. Racemic 1-(2,3-Dihydro-1H-inden-4-yl)ethanamine

The target compound's chiral center creates three distinct commercial entities with quantifiable differences in optical rotation and analytical profiles. The (R)-enantiomer (CAS 1259614-38-4) and (S)-enantiomer (CAS 1259910-50-3) are available as separate, stereochemically defined products with certified purity (typically ≥95% ). This is a critical differentiator from the racemate (CAS 1337642-45-1), which is a 1:1 mixture of both forms. Using the incorrect enantiomer in a synthetic sequence or biological assay will yield different, and often non-reproducible, results compared to the defined stereoisomer. [1]

Chiral Resolution Enantioselective Synthesis Analytical Standards

Regioisomeric Binding Selectivity: 4-Position vs. 5-Position Indanyl Ethanamines at the 5-HT1A Receptor

The position of the ethanamine substitution on the indane ring dramatically impacts receptor binding affinity. A derivative of the 4-yl regioisomer, 6-(4-(4-(2,3-dihydro-1H-inden-4-yl)piperazin-1-yl)butoxy)isoindolin-1-one (CHEMBL1257382), exhibits potent binding to the human 5-HT1A receptor with a Ki of 0.740 nM [1]. In contrast, related indan-5-yl compounds and derivatives show significantly weaker or no documented affinity in comparable assays. This data provides class-level inference that the 4-yl substitution pattern is privileged for engaging this critical neurological target. [2]

GPCR Serotonin Receptor Radioligand Binding Assay Structure-Activity Relationship

Kinase Inhibition Potency: The 4-Yl Scaffold as a Privileged Motif for p38α MAPK Inhibition

Compounds containing the 2,3-dihydro-1H-inden-4-yl group demonstrate potent inhibition of p38α mitogen-activated protein kinase, a key drug target for inflammatory diseases. N-(2,3-dihydro-1H-inden-4-yl)-4-methyl-3-(2-(methylamino)quinazolin-6-yl)benzamide (CHEMBL427233) inhibited p38α with an IC50 of 21 nM [1]. This is in contrast to many other indane regioisomers (e.g., 5-yl, 6-yl) and non-indane scaffolds, which often require larger, more complex substituents to achieve similar levels of potency against this kinase. The 4-yl substitution provides a specific geometry that optimally positions the amine for interaction with the kinase's ATP-binding pocket. [2]

Kinase Inhibitor p38 MAPK Anti-inflammatory Drug Discovery

Enzymatic Stability vs. Non-Indane Aromatic Amines: The Indane Core's Resistance to Metabolism

The saturated cyclopentane ring fused to the benzene core in the indane scaffold offers a significant advantage in metabolic stability over fully aromatic or more flexible aliphatic amines. The rigid bicyclic structure of the 2,3-dihydro-1H-indene core reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to its more flexible counterparts [1]. This property is inferred from the successful development of indane-based clinical candidates like indacaterol and the TRPV1 modulator AMG8562, which retained favorable pharmacokinetic profiles. [2]

Metabolic Stability Microsomal Clearance Drug Metabolism Lead Optimization

Optimal Research and Industrial Application Scenarios for 1-(2,3-Dihydro-1H-inden-4-yl)ethanamine Based on Quantitative Evidence


Asymmetric Synthesis of GPCR Ligands: Leveraging Chiral Purity for 5-HT1A Modulators

Procure the (R)- or (S)-enantiomer of 1-(2,3-dihydro-1H-inden-4-yl)ethanamine (CAS 1259614-38-4 or 1259910-50-3) as a chiral building block for the synthesis of potent 5-HT1A receptor ligands. The sub-nanomolar affinity (Ki = 0.740 nM) demonstrated by the 4-yl scaffold in this receptor class [1] makes the enantiomerically pure compound a strategic starting point for generating novel agonists or antagonists for neuroscience research. The defined stereochemistry ensures reproducible SAR and facilitates the development of drug candidates with predictable pharmacodynamics [2].

Kinase Inhibitor Lead Optimization: Using the 4-yl Indane Scaffold to Target p38α MAPK

Utilize 1-(2,3-dihydro-1H-inden-4-yl)ethanamine as a core scaffold for the design of potent p38α MAPK inhibitors, a key target in inflammatory and autoimmune diseases. The 21 nM IC50 achieved by a closely related analog [1] validates the 4-yl substitution pattern as a privileged motif for this kinase. Medicinal chemists can use this amine to rapidly generate focused libraries, replacing less potent or metabolically labile cores to accelerate the discovery of novel anti-inflammatory agents [2].

Metabolic Stability Profiling: Using the Indane Core to Circumvent Rapid Clearance

Employ 1-(2,3-dihydro-1H-inden-4-yl)ethanamine as a replacement for simple aromatic or aliphatic amines in lead optimization programs where rapid oxidative metabolism is a key liability. The rigid, saturated indane scaffold is known to confer resistance to CYP450 enzymes [1], a property that has enabled the success of indane-based clinical candidates [2]. Using this building block early in the design phase can preemptively address metabolic stability issues, saving valuable resources in drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,3-Dihydro-1H-inden-4-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.